3-Hydroxy-3-methylisoindolin-1-one
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Overview
Description
3-Hydroxy-3-methylisoindolin-1-one is a heterocyclic compound that has garnered significant interest due to its presence in various natural products and pharmaceutical molecules. This compound is known for its broad spectrum of biological activities and its versatility as a precursor in the synthesis of various other compounds .
Preparation Methods
Synthetic Routes and Reaction Conditions
3-Hydroxy-3-methylisoindolin-1-one can be synthesized through several methods. One common approach involves the selective addition of organometallic reagents such as RMgX, RLi, or R2Zn to phthalimides . Another method includes the reduction of phthalimides using reducing agents . Additionally, ultrasonic irradiation has emerged as a green synthetic approach, improving reaction rates, yields, and selectivity while applying less hazardous materials and milder reaction conditions .
Industrial Production Methods
Industrial production methods for this compound often involve large-scale synthesis using the aforementioned synthetic routes. The use of ultrasonic irradiation in industrial settings has been particularly advantageous due to its efficiency and sustainability .
Chemical Reactions Analysis
Types of Reactions
3-Hydroxy-3-methylisoindolin-1-one undergoes various chemical reactions, including oxidation, reduction, and substitution reactions .
Common Reagents and Conditions
Substitution: Substitution reactions can be carried out using halogenating agents or nucleophiles under appropriate conditions.
Major Products Formed
The major products formed from these reactions include various substituted isoindolin-1-one derivatives, which have significant applications in pharmaceuticals and other industries .
Scientific Research Applications
3-Hydroxy-3-methylisoindolin-1-one has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 3-Hydroxy-3-methylisoindolin-1-one involves its interaction with specific molecular targets and pathways. It exerts its effects by binding to receptors or enzymes, thereby modulating biological processes . The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
3-Hydroxy-3-methylisoindolin-1-one can be compared with other similar compounds such as:
Indole derivatives: These compounds share a similar heterocyclic structure and exhibit a wide range of biological activities.
Isoindoline-1,3-dione derivatives: These compounds are structurally related and have similar applications in pharmaceuticals and other industries.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties .
Properties
CAS No. |
29879-70-7 |
---|---|
Molecular Formula |
C9H9NO2 |
Molecular Weight |
163.17 g/mol |
IUPAC Name |
3-hydroxy-3-methyl-2H-isoindol-1-one |
InChI |
InChI=1S/C9H9NO2/c1-9(12)7-5-3-2-4-6(7)8(11)10-9/h2-5,12H,1H3,(H,10,11) |
InChI Key |
IUXUJCWMVNQJON-UHFFFAOYSA-N |
Canonical SMILES |
CC1(C2=CC=CC=C2C(=O)N1)O |
Origin of Product |
United States |
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